

Application Notes and Protocols: Total Synthesis of (+)-Occidentalol

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Compound of Interest

Compound Name: *Occidentalol*

Cat. No.: *B15194147*

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Introduction

(+)-**Occidentalol** is a sesquiterpene alcohol first isolated from the wood of the Eastern white cedar (*Thuja occidentalis* L.). Its unique bicyclic structure and stereochemistry have made it a target for total synthesis by organic chemists. This document provides a detailed protocol for the total synthesis of (+)-**Occidentalol**, based on the successful six-step synthesis developed by Sergent, Mongrain, and Deslongchamps.^{[1][2]} The synthesis commences from the readily available starting material, (+)-dihydrocarvone.^{[1][3]} This procedure is intended for researchers and scientists in the field of organic chemistry and drug development.

Quantitative Data Summary

The following table summarizes the quantitative data for the six-step total synthesis of (+)-**Occidentalol**.

Step	Reaction	Starting Material	Product	Yield (%)
1	Enone alcohol (3) to Ketol (4)	Enone alcohol (3)	Ketol (4)	83
2	Ketol (4) to Hydroxymethylene derivative (5)	Ketol (4)	Hydroxymethylene derivative (5)	~100
3	Hydroxymethylene derivative (5) to Enone aldehyde (8)	Hydroxymethylene derivative (5)	Enone aldehyde (8)	65
4	Enone aldehyde (8) to Enone (6)	Enone aldehyde (8)	Enone (6)	80
5	Enone (6) to Allylic alcohol (10) and (+)-Occidentalol (1)	Enone (6)	(+)-Occidentalol (1)	62
6	Allylic alcohol (10) to (+)-Occidentalol (1)	Allylic alcohol (10)	(+)-Occidentalol (1)	Not specified

Experimental Protocols

Step 1: Synthesis of Ketol (4) from Enone alcohol (3)

- A solution of the enone alcohol (3) is prepared.
- The enone alcohol (3) is hydrogenated to yield the ketol (4).
- An initial crop of product is isolated.
- The mother liquor is treated with methanolic sodium hydroxide to furnish an additional crop of the ketol (4).

- The combined product is purified, resulting in a total yield of 83%.[\[1\]](#)

Step 2: Synthesis of Hydroxymethylene derivative (5) from Ketol (4)

- The ketol (4) is converted into its corresponding hydroxymethylene derivative (5).
- This conversion is achieved in essentially quantitative yield.[\[1\]](#)

Step 3: Synthesis of Enone aldehyde (8) from Hydroxymethylene derivative (5)

- The sodium salt of the hydroxymethylene derivative (5) is treated with bromine.
- This reaction produces an unstable mixture of two epimeric bromo-aldehydes (7).
- The crude bromo-aldehyde mixture is directly subjected to dehydrobromination conditions using lithium chloride and lithium carbonate in dimethylformamide.[\[1\]](#)
- The resulting crystalline enone aldehyde (8) is isolated after column chromatography with a yield of 65%.[\[1\]](#)

Step 4: Synthesis of Enone (6) from Enone aldehyde (8)

- The enone aldehyde (8) is subjected to deformylation.
- This is achieved using tris-triphenylphosphinerhodium chloride in boiling dichloromethane.[\[1\]](#)
- The crystalline enone (6) is obtained in 80% yield.[\[1\]](#)

Alternative two-step conversion from Hydroxymethylene derivative (5) to Enone (6)

- The crude bromo-aldehydes (7) are first treated to a retro-Claisen reaction to form an intermediate (9).
- This is followed by dehydrobromination of intermediate (9) to yield the enone (6).
- This alternative procedure has an overall yield of 75% from the hydroxymethylene derivative (5).[\[1\]](#)

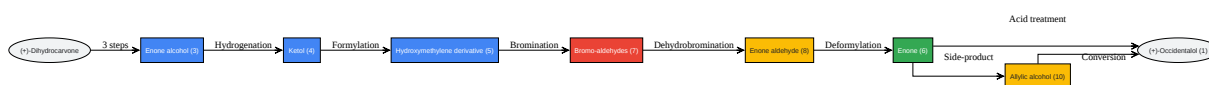
Step 5: Synthesis of (+)-**Occidentalol** (1) and Allylic alcohol (10) from Enone (6)

- The enone (6) is dissolved in benzene.
- The solution is treated with p-toluenesulfonic acid at room temperature for 3 hours.[1]
- Water is added, and the benzene layer is separated.
- The aqueous phase is extracted with ether.
- The combined organic solutions are dried and evaporated.
- The crude product is purified by column chromatography.
- Elution with benzene yields (+)-**Occidentalol** (1) (62% yield from 6).[1]
- Further elution with a 1:1 mixture of benzene and ether recovers the allylic alcohol (10) (26% yield).[1]
- The synthesized (+)-**Occidentalol** can be further purified by sublimation and crystallization from petroleum ether, yielding a product with a melting point of 95 °C.[1]

Step 6: Conversion of Allylic alcohol (10) to (+)-**Occidentalol** (1)

- The recovered allylic alcohol (10) can be converted to (+)-**Occidentalol** (1), though the specific yield for this step is not detailed.[1]

Synthetic Workflow



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Caption: Total synthesis workflow for (+)-**Occidentalol**.

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